molecular formula C15H19NO5 B6664052 2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid

2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid

Cat. No.: B6664052
M. Wt: 293.31 g/mol
InChI Key: PXXQPXRLGWWASF-UHFFFAOYSA-N
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Description

2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid is an organic compound that features a morpholine ring substituted with dimethyl groups and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid typically involves the following steps:

    Formation of the morpholine ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Dimethylation: The morpholine ring is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with phenoxyacetic acid: The dimethylmorpholine is then coupled with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxyacetic acids.

Scientific Research Applications

2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]propionic acid
  • 2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]butyric acid

Uniqueness

2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid is unique due to its specific structural features, such as the dimethyl-substituted morpholine ring and the phenoxyacetic acid moiety. These features confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[3-(2,3-dimethylmorpholine-4-carbonyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-10-11(2)20-7-6-16(10)15(19)12-4-3-5-13(8-12)21-9-14(17)18/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXQPXRLGWWASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1C(=O)C2=CC(=CC=C2)OCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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